

Technical Support Center: D13-9001 In Vivo Delivery

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Compound of Interest

Compound Name: D13-9001

Cat. No.: B15567531

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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the efflux pump inhibitor **D13-9001** in in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of **D13-9001**?

A1: **D13-9001** is a potent inhibitor of the Resistance-Nodulation-Division (RND) family of efflux pumps in Gram-negative bacteria. Specifically, it targets the AcrB subunit of the AcrAB-TolC efflux pump in *Escherichia coli* and the MexB subunit of the MexAB-OprM efflux pump in *Pseudomonas aeruginosa*.^[1] By binding to a hydrophobic trap within these pump proteins, **D13-9001** prevents the extrusion of antibiotics from the bacterial cell, thereby restoring their efficacy.

Q2: What is the recommended in vivo model for testing **D13-9001** efficacy?

A2: A common and effective model is the rat model of acute pulmonary infection with *Pseudomonas aeruginosa*.^{[2][3]} This model has been successfully used to demonstrate the in vivo efficacy of **D13-9001** in combination with antibiotics like aztreonam.

Q3: What is the recommended route of administration and dosage for **D13-9001** in vivo?

A3: In a rat pneumonia model, **D13-9001** has been administered via intravenous drip infusion over a period of 2 hours.[1][4] Effective doses have been reported in the range of 1.25 to 20 mg/kg when used in combination with an antibiotic such as aztreonam.

Q4: How should **D13-9001** be stored?

A4: **D13-9001** stock solutions should be stored at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month). It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Issue 1: Poor in vivo efficacy despite successful in vitro experiments.

Potential Cause	Troubleshooting Step
Suboptimal Dosing or Administration	Ensure the intravenous drip infusion is administered slowly and consistently over the recommended 2-hour period. Verify the accuracy of the calculated dose based on the animal's body weight.
Development of Resistance	Consider the possibility of in vivo resistance development. Resistance to D13-9001 can occur through mutations in the mexB gene or upregulation of other efflux pumps like mexMN. If possible, sequence the mexB gene of the recovered bacterial isolates and perform qPCR to assess the expression levels of mexMN.
Inadequate Antibiotic Partnering	The efficacy of D13-9001 is dependent on its ability to potentiate a partner antibiotic. Ensure the chosen antibiotic is a substrate for the targeted efflux pump (MexAB-OprM in <i>P. aeruginosa</i>). The combination with aztreonam has been shown to be effective.
High Bacterial Inoculum	A very high bacterial load in the infection model might overwhelm the synergistic effect of the D13-9001 and antibiotic combination. Ensure the inoculum size is consistent with established protocols for the pneumonia model.

Issue 2: Concerns about **D13-9001** solubility and formulation for in vivo use.

Potential Cause	Troubleshooting Step
Improper Vehicle Selection	D13-9001 is reported to have high solubility. For intravenous administration, sterile, pyrogen-free isotonic saline (0.9% NaCl) or 5% dextrose solution are common vehicles for soluble compounds. It is recommended to perform a small-scale solubility test in the chosen vehicle before preparing the full batch for injection.
Precipitation upon Dilution	While highly soluble, ensure that the final concentration in the infusion bag or syringe is not exceeding its solubility limit in the chosen vehicle. Prepare the formulation fresh before each experiment if stability in the chosen vehicle is unknown.

Issue 3: Observed toxicity or adverse effects in experimental animals.

Potential Cause	Troubleshooting Step
Off-target Effects	While D13-9001 is reported to have a good safety profile in acute toxicity assays, monitor animals for any signs of distress, altered behavior, or weight loss. If toxicity is suspected, consider reducing the dose or the infusion rate. Some efflux pump inhibitors have been associated with off-target effects, so careful observation is crucial.
Interaction with Anesthesia or Other Medications	Review all components of the experimental protocol, including anesthetics and analgesics, for any potential interactions with D13-9001.

Quantitative Data Summary

Table 1: In Vitro Activity of **D13-9001**

Target	Organism	KD (μM)
AcrB	E. coli	1.15
MexB	P. aeruginosa	3.57

Table 2: In Vivo Efficacy of **D13-9001** in Combination with Aztreonam in a Rat Pneumonia Model

D13-9001 Dose (mg/kg)	Aztreonam Dose (mg/kg)	Survival Rate at Day 7
0	1000	12.5%
1.25	1000	>62%
5	1000	Improved survival (specific % not stated)
20	1000	Improved survival (specific % not stated)

Table 3: Pharmacokinetic Properties of **D13-9001**

Parameter	Species	Value
Solubility (pH 6.8)	-	747 μg/mL
Plasma Concentration (after 5 mg/kg IV)	Rat	7.64 μg/mL
Half-life	Rat	0.18 h
Half-life	Monkey	0.41 h

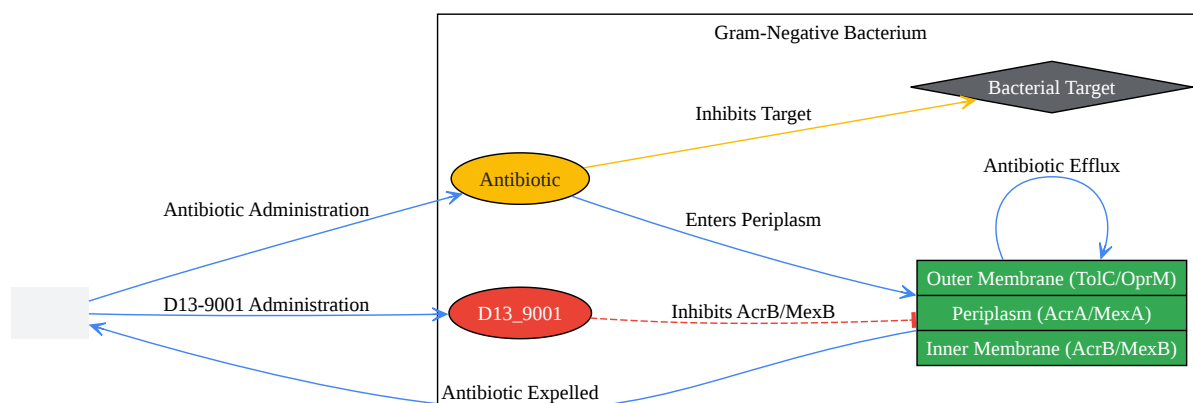
Experimental Protocols

Protocol 1: In Vivo Efficacy Evaluation in a Rat Model of P. aeruginosa Pneumonia

- Animal Model: Use male Sprague-Dawley rats.

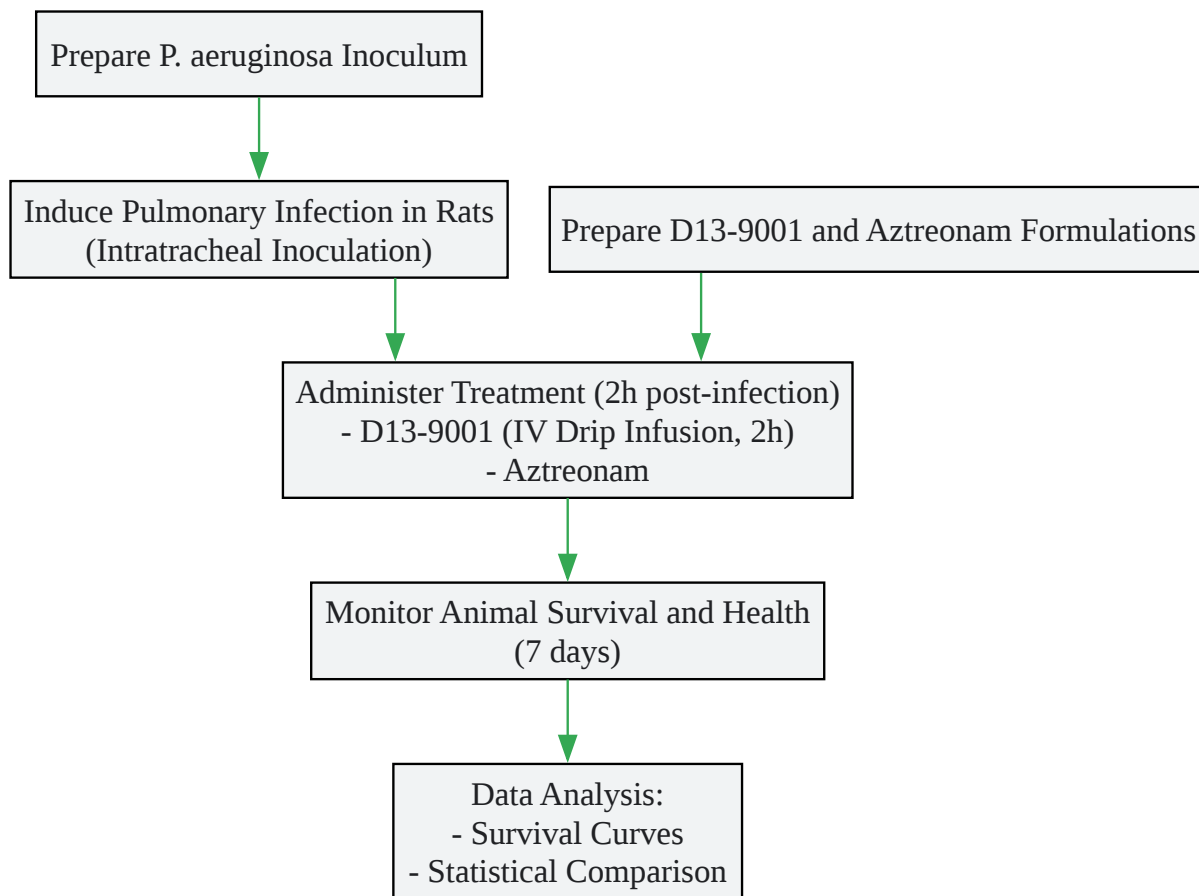
- Infection: Induce a lethal pulmonary infection by intratracheal inoculation of a clinical isolate of *Pseudomonas aeruginosa* (e.g., PAM1020). A common method involves embedding the bacteria in agar beads to establish a chronic infection.
- **D13-9001** Formulation:
 - Disclaimer: A specific, published vehicle for **D13-9001** for intravenous administration was not identified. The following is a general recommendation based on its high solubility.
 - Prepare a stock solution of **D13-9001** in a suitable solvent (e.g., DMSO) at a high concentration.
 - For intravenous infusion, dilute the stock solution in sterile, pyrogen-free 0.9% saline or 5% dextrose to the final desired concentration for administration.
 - Ensure the final concentration of the initial solvent (e.g., DMSO) is minimal and known to be safe for intravenous administration in rats.
- Treatment:
 - Two hours post-infection, initiate a 2-hour intravenous drip infusion of **D13-9001** (1.25-20 mg/kg).
 - Concurrently, administer aztreonam (e.g., 1000 mg/kg) via an appropriate route as determined by its formulation (e.g., subcutaneous or intravenous).
- Monitoring: Observe the animals for a period of 7 days and record survival rates.

Visualizations



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Caption: Mechanism of action of **D13-9001** as an efflux pump inhibitor.



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Caption: Experimental workflow for in vivo efficacy testing of **D13-9001**.

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